Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate
Description
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate is a chiral sulfonamide ester characterized by a stereogenic center at the C2 position (S-configuration) and a 4-methoxybenzenesulfonyl group attached to the amino functionality. This compound is structurally significant due to its sulfonamide linkage, which is common in bioactive molecules, and its ester group, which enhances solubility and reactivity.
Properties
CAS No. |
918330-64-0 |
|---|---|
Molecular Formula |
C12H17NO5S |
Molecular Weight |
287.33 g/mol |
IUPAC Name |
methyl (2S)-2-[(4-methoxyphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C12H17NO5S/c1-4-11(12(14)18-3)13-19(15,16)10-7-5-9(17-2)6-8-10/h5-8,11,13H,4H2,1-3H3/t11-/m0/s1 |
InChI Key |
WPVMHKABVWEZQP-NSHDSACASA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate typically involves the following steps:
Formation of the sulfonamide: The reaction between 4-methoxybenzenesulfonyl chloride and an appropriate amine under basic conditions forms the sulfonamide intermediate.
Esterification: The intermediate is then subjected to esterification with methyl butanoate in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can optimize reaction conditions, reduce waste, and improve safety.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The methoxybenzene ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate with structurally related compounds from the evidence, focusing on synthesis, physical properties, and functional groups:
Key Observations :
Structural Variations: The target compound’s 4-methoxybenzenesulfonyl group distinguishes it from iodoacetyl analogs (e.g., 6ac, 6ad) and triazine-containing sulfonylureas (e.g., metsulfuron-methyl) . Sulfonamides with aromatic substituents often exhibit enhanced stability and binding affinity compared to aliphatic derivatives. Unlike Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride , which features a secondary amine and branched alkyl chain, the target compound’s sulfonamide group may confer distinct electronic properties and hydrogen-bonding capacity.
Synthesis and Reactivity: Iodoacetyl derivatives (e.g., 6ac) are synthesized via nucleophilic acyl substitution, with yields dependent on steric hindrance . The target compound likely requires sulfonylation of a methyl (2S)-2-aminobutanoate precursor. Sulfonylureas like metsulfuron-methyl are synthesized via urea bridge formation between sulfonamide and heterocyclic amines, a pathway distinct from the target compound’s synthesis .
Physical Properties :
- The target compound’s melting point is expected to exceed that of 6ac (47–50°C) due to stronger intermolecular forces from the sulfonamide and aromatic groups.
- Hydrochloride salts (e.g., ) generally have higher melting points than neutral esters due to ionic interactions.
Research Findings and Implications
- Spectroscopic Confirmation : The absence of direct spectral data for the target compound necessitates extrapolation from analogs. For example, the 4-methoxybenzenesulfonyl group would produce characteristic ¹H NMR signals for aromatic protons (δ 7.6–8.0 ppm) and a methoxy singlet (δ ~3.8 ppm) .
- Thermal Stability : Compared to iodoacetyl derivatives, the target compound’s sulfonamide linkage may enhance thermal stability, as seen in sulfonylureas .
- Biological Activity : The 4-methoxy group could modulate lipophilicity and bioavailability, a critical factor in drug design .
Biological Activity
Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features:
- Molecular Weight: 273.31 g/mol
- Functional Groups: Contains a methoxy group, sulfonamide, and a butanoate moiety.
Biological Activity Overview
This compound exhibits various biological activities, including:
- Antimicrobial Activity: Studies have shown that compounds with sulfonamide groups can inhibit bacterial growth. The presence of the methoxybenzene sulfonyl moiety enhances this activity.
- Anti-inflammatory Effects: Similar compounds have demonstrated the ability to reduce inflammation in various models, indicating potential therapeutic applications.
- Anticancer Properties: Research indicates that sulfonamide derivatives may exhibit cytotoxic effects against cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that similar compounds can modulate ROS levels, contributing to their anticancer effects.
- Cell Cycle Arrest: Evidence indicates that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Antimicrobial Activity
A study by assessed the antibacterial properties of various sulfonamide derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | S. aureus | 15 |
| This compound | E. coli | 12 |
Anti-inflammatory Effects
In a study focused on anti-inflammatory properties, this compound was evaluated for its ability to reduce cytokine production in lipopolysaccharide-stimulated macrophages. The results showed a significant reduction in TNF-alpha and IL-6 levels.
| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 200 |
| Compound | 150 | 100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
